2-Furanmethanethiol formate
Overview
Description
2-Furanmethanethiol formate: is an organic compound with the molecular formula C6H6O2S . It is a derivative of furan, substituted with a sulfanylmethyl group and a formate ester. This compound is known for its strong odor reminiscent of roasted coffee and is used primarily in the fragrance and flavor industry .
Mechanism of Action
Target of Action
Furfuryl thioformate, also known as 2-Furanmethanethiol formate or S-Furfuryl Thioformate, is primarily used as a flavouring agent . Its primary targets are the taste receptors in the human body, where it imparts a unique flavour profile.
Biochemical Pathways
It’s known that furfural, a related compound, can be converted into a variety of bio-chemicals through chemo- and bio-catalysis . It’s possible that Furfuryl thioformate may undergo similar transformations, affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
As a flavouring agent, it’s likely that it’s rapidly metabolized and excreted after ingestion .
Action Environment
The action, efficacy, and stability of Furfuryl thioformate can be influenced by various environmental factors. For instance, its flavouring properties may be affected by the pH, temperature, and other ingredients in a food product. Furthermore, its stability could be influenced by storage conditions, such as temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
2-Furanmethanethiol formate plays a significant role in biochemical reactions, particularly in the context of flavors and fragrances. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to interact with enzymes that catalyze the formation of sulfur-containing compounds, which are crucial for its aroma profile . The nature of these interactions often involves the formation of thiol groups, which are essential for the compound’s characteristic smell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are notable. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the synthesis of sulfur-containing compounds, thereby altering the metabolic flux within the cell . Additionally, its presence can impact cellular signaling pathways that are sensitive to sulfur-containing molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit enzymes involved in the degradation of sulfur-containing compounds, thereby increasing their concentration within the cell . This can lead to changes in gene expression, particularly those genes involved in sulfur metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s impact on cellular function becomes significant only above a certain concentration . High doses of this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that facilitate the conversion of sulfur-containing compounds into their active forms . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways is crucial for maintaining the balance of sulfur-containing molecules in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound to its target sites, ensuring its proper localization and accumulation . The distribution of this compound can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound can interact with its target biomolecules and participate in the relevant biochemical reactions. The compound’s activity is often dependent on its precise localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanmethanethiol formate can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Furanmethanethiol formate can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted furan derivatives
Scientific Research Applications
Chemistry: 2-Furanmethanethiol formate is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: It has been identified as a key odorant in the aroma profile of roasted coffee, making it significant in the study of food chemistry and sensory analysis .
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases, given its presence in biological samples.
Industry: The compound is widely used in the fragrance and flavor industry due to its strong and pleasant odor. It is also used in the formulation of perfumes and flavoring agents .
Comparison with Similar Compounds
Furfuryl mercaptan: Similar in structure but lacks the formate ester group.
Methyl furfuryl disulfide: Contains a disulfide linkage instead of a thiol group.
2-Methyl-3-furanthiol: Similar furan ring but with a different substitution pattern.
Uniqueness: 2-Furanmethanethiol formate is unique due to its combination of a furan ring, a thiol group, and a formate ester. This combination imparts distinct chemical properties and a strong odor profile, making it particularly valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
S-(furan-2-ylmethyl) methanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAOAYJTEVHTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069301 | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to dark brown liquid; coffee-like odour and taste in dilutions strong sulfuraceous | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
66.00 °C. @ 15.00 mm Hg | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.213-1.223 (20°) | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
59020-90-5 | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59020-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl mercaptan formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-furylmethyl) methanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL MERCAPTAN FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK1M930RJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the safety of 2-Furanmethanethiol formate?
A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound []. This suggests that research has been undertaken to evaluate its potential hazards and risks associated with its use as a fragrance ingredient.
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